

Gadoquatrane: A New Frontier in Imaging Biomarker Validation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gadoquatrane**

Cat. No.: **B12659558**

[Get Quote](#)

A comparative analysis of **Gadoquatrane**, an investigational gadolinium-based contrast agent (GBCA), reveals its potential to significantly reduce gadolinium dosage in contrast-enhanced magnetic resonance imaging (MRI) without compromising diagnostic efficacy. This guide provides an objective comparison of **Gadoquatrane** with other macrocyclic GBCAs, supported by available experimental data from preclinical and clinical studies.

Gadoquatrane, a novel tetrameric macrocyclic GBCA, has demonstrated comparable diagnostic performance to existing agents at a substantially lower dose in recent Phase III clinical trials.^{[1][2][3][4][5]} This development addresses the growing concerns regarding gadolinium retention in the body and offers a promising alternative for vulnerable patient populations, including children and individuals requiring frequent MRI examinations.

Performance Comparison: Gadoquatrane vs. Other Macrocylic GBCAs

Recent clinical trials, collectively known as the QUANTI program, have established the non-inferiority of **Gadoquatrane** at a 0.04 mmol Gd/kg body weight dose compared to the standard 0.1 mmol Gd/kg dose of other macrocyclic GBCAs like gadobutrol, gadoterate meglumine, and gadoteridol. The primary endpoints of these studies, focusing on visualization parameters such as contrast enhancement, lesion delineation, and morphology, were successfully met. Furthermore, **Gadoquatrane** demonstrated superiority compared to unenhanced MRI scans.

Preclinical Physicochemical and Pharmacokinetic Properties

Preclinical studies have highlighted the favorable physicochemical properties of **Gadoquatrane**, including high relaxivity and stability. Its tetrameric structure contributes to a significantly higher r_1 -relaxivity per molecule compared to established monomeric macrocyclic GBCAs. Despite its larger molecular size, **Gadoquatrane** exhibits a pharmacokinetic profile comparable to that of gadobutrol, characterized by rapid extracellular distribution and fast renal elimination in an unchanged form.

Property	Gadoquatrane	Gadobutrol	Gadoterate Meglumine	Gadoteridol
Structure	Tetrameric Macrocyclic	Monomeric Macrocyclic	Monomeric Macrocyclic	Monomeric Macrocyclic
r_1 -relaxivity in human plasma (per Gd) at 1.5T	$\sim 11.8 \text{ mM}^{-1}\text{s}^{-1}$	$\sim 4-5 \text{ L}\cdot\text{mmol}^{-1}\text{s}^{-1}$	$\sim 4-5 \text{ L}\cdot\text{mmol}^{-1}\text{s}^{-1}$	$\sim 4-5 \text{ L}\cdot\text{mmol}^{-1}\text{s}^{-1}$
Stability	High	High	High	High
Protein Binding	Negligible	Non-protein binding	Not specified	Not specified
Pharmacokinetics	Similar to Gadobutrol (fast extracellular distribution and renal elimination)	Fast extracellular distribution and renal elimination	Not specified	Not specified

Clinical Efficacy and Safety (Phase III QUANTI Trials)

The QUANTI clinical development program consisted of multinational, randomized, double-blind, crossover studies comparing **Gadoquatrane** with other macrocyclic GBCAs in adults and a pediatric population for imaging of the central nervous system (CNS) and other body regions (OBR).

Parameter	Gadoquatrane (0.04 mmol Gd/kg)	Comparator Macrocylic GBCAs (0.1 mmol Gd/kg)
Diagnostic Efficacy (Visualization)	Non-inferior	Standard of Care
Lesion Detection (Sensitivity & Specificity)	Non-inferior	Standard of Care
Safety Profile	Similar, no new safety signals observed	Well-established
Gadolinium Dose Reduction	60%	N/A

Experimental Protocols

Preclinical Rat Glioblastoma Model

Objective: To compare the contrast enhancement of **Gadoquatrane** with gadobutrol and gadoterate meglumine in a rat model of glioblastoma.

Methodology:

- A glioblastoma was induced in rats.
- MRI was performed to confirm tumor presence.
- In one cohort, animals received gadobutrol (0.1 mmol Gd/kg) and **Gadoquatrane** (0.1 mmol Gd/kg) in a random order with a 60-minute interval between administrations.
- In a second cohort, animals received gadoterate meglumine (0.1 mmol Gd/kg) and **Gadoquatrane** (0.025 mmol Gd/kg).
- Contrast-enhanced MRIs were acquired, and the tumor-to-brain contrast was quantitatively evaluated.

Phase III QUANTI Clinical Trials (CNS and OBR)

Objective: To evaluate the efficacy and safety of **Gadoquatrane** (0.04 mmol Gd/kg) compared to macrocyclic GBCAs (0.1 mmol Gd/kg) for contrast-enhanced MRI of the central nervous

system and other body regions in adult patients.

Methodology:

- Study Design: Multinational, randomized, prospective, double-blind, crossover Phase III studies.
- Participants: Adult patients with known or suspected pathologies requiring contrast-enhanced MRI. A total of 808 patients participated across 15 countries in the overall program. The QUANTI CNS study included 305 patients.
- Procedure: Each patient underwent two MRI examinations: one with **Gadoquadrane** (0.04 mmol Gd/kg) and one with a comparator macrocyclic GBCA (gadobutrol, gadoterate meglumine, or gadoteridol at 0.1 mmol Gd/kg). The order of the contrast agents was randomized.
- Endpoints:
 - Primary: Non-inferiority of **Gadoquadrane** based on three visualization parameters: contrast enhancement, lesion delineation, and morphology, as assessed by blinded independent readers.
 - Secondary: Non-inferiority in sensitivity and specificity for lesion detection. Comparison of **Gadoquadrane**-enhanced MRI to unenhanced MRI.
- Safety Assessment: Monitoring and recording of all adverse events.

Visualizing the Research Workflow

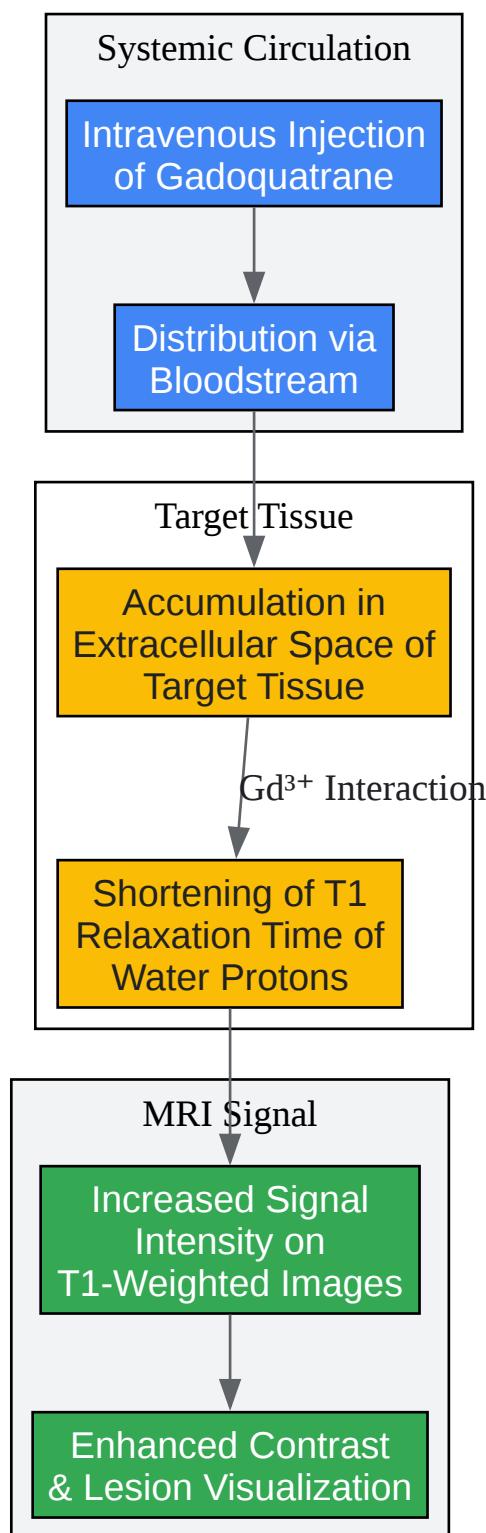


[Click to download full resolution via product page](#)

Caption: Workflow of **Gadoquatrane** validation from preclinical studies to clinical trials.

Mechanism of Action

Gadoquatrane, like other gadolinium-based contrast agents, functions by altering the magnetic properties of nearby water molecules. The gadolinium ions within the **Gadoquatrane** molecule interact with surrounding water protons, shortening their T1 relaxation time. This results in an increased signal intensity on T1-weighted MRI scans, thereby enhancing the contrast between different tissues and highlighting abnormalities. The unique tetrameric structure of **Gadoquatrane** is designed to increase its relaxivity, allowing for effective contrast enhancement at a lower gadolinium concentration.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of action for **Gadoquadrane** in contrast-enhanced MRI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bayer's Gadoquatrane Excels in Phase III Trials - Medthority [medthority.com]
- 2. Positive results from Phase III study for Bayer's investigational contrast agent gadoquatrane [bayer.com]
- 3. Bayer's MRI contrast agent gadoquatrane succeeds in Phase III trials [synapse.patsnap.com]
- 4. Bayer United States of America - Bayer's investigational MRI contrast agent gadoquatrane meets primary and main secondary endpoints in pivotal Phase III studies [bayer2019tf.q4web.com]
- 5. Positive results from Phase III study for Bayer - Diagnostic Imaging Europe (DI Europe) @ Diagnostic Imaging Europe (DI Europe) [dieurope.com]
- To cite this document: BenchChem. [Gadoquatrane: A New Frontier in Imaging Biomarker Validation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12659558#validating-imaging-biomarkers-with-gadoquatrane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com